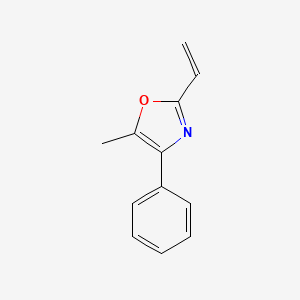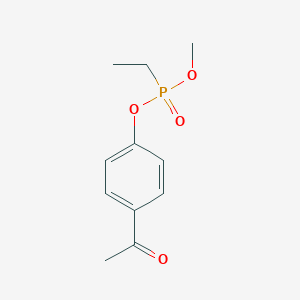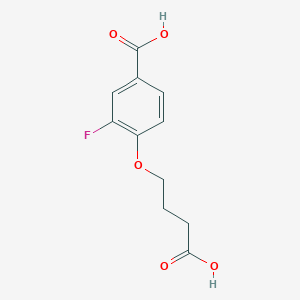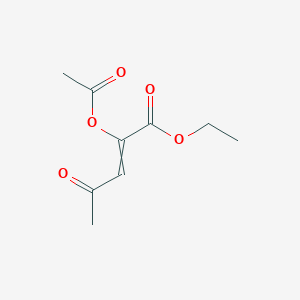![molecular formula C7H15NO B14203618 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol CAS No. 917890-09-6](/img/structure/B14203618.png)
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol is an organic compound that features both an imine and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol typically involves the condensation reaction between 3-methylbutanal and 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-(3-Methylbutylidene)amino]acetaldehyde.
Reduction: Formation of 2-[(E)-(3-Methylbutyl)amino]ethan-1-ol.
Substitution: Formation of 2-[(E)-(3-Methylbutylidene)amino]ethyl chloride.
Aplicaciones Científicas De Investigación
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where it can act as a carrier molecule for therapeutic agents.
Industry: Utilized in the synthesis of surfactants and emulsifiers for use in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its imine group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Aminoethyl)amino]ethan-1-ol: Similar in structure but lacks the imine group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and an ethylenediamine backbone.
2-Amino-2-methylpropan-1-ol: Contains an amino and a hydroxyl group but has a different carbon backbone.
Uniqueness
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol is unique due to the presence of both an imine and an alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its amphiphilic nature also makes it particularly useful in applications involving interactions with biological membranes.
Propiedades
Número CAS |
917890-09-6 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2-(3-methylbutylideneamino)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9/h4,7,9H,3,5-6H2,1-2H3 |
Clave InChI |
KFRHORHSVIKGLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)

![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)


![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)


![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

